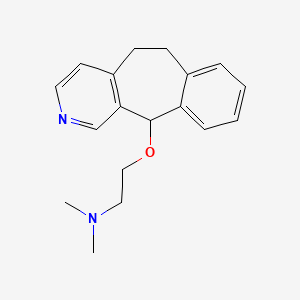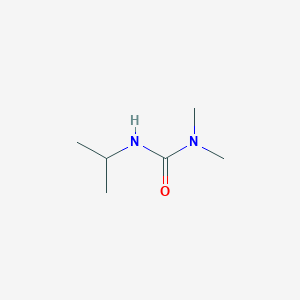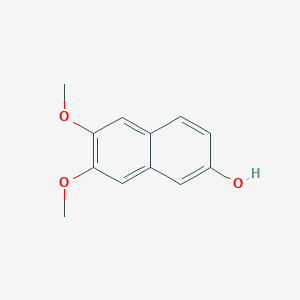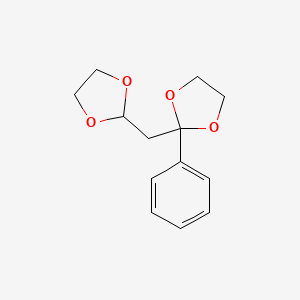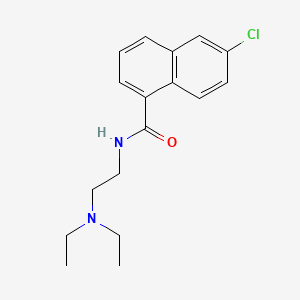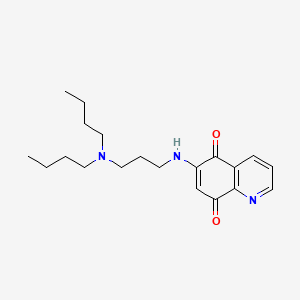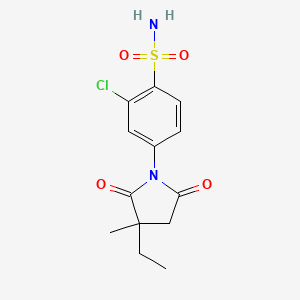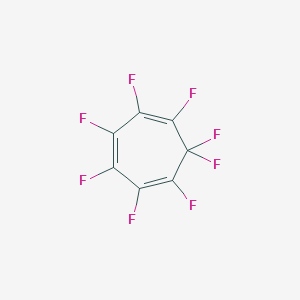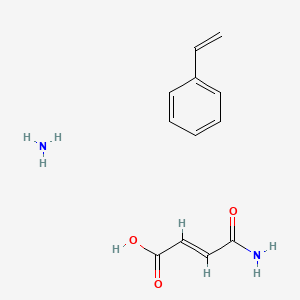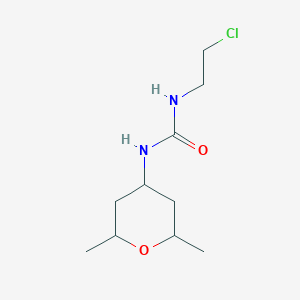![molecular formula C17H24O3 B14676079 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane CAS No. 37718-13-1](/img/structure/B14676079.png)
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane is an organic compound with a complex structure that includes a methoxyphenoxy group, a methylpent-3-en-1-yl chain, and a dimethyloxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxyphenol with an appropriate alkyl halide to form the 4-methoxyphenoxy intermediate. This intermediate is then subjected to further reactions, including alkylation and cyclization, to form the final product. The reaction conditions often involve the use of catalysts such as hydrogen bromide or boron tribromide to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity.
化学反应分析
Types of Reactions
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, potassium permanganate, chromium trioxide, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new nucleophiles.
科学研究应用
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit neuron transmission by affecting the reflex arc, resulting in muscle relaxation .
相似化合物的比较
Similar Compounds
6-(4-Methoxyphenoxy)-4-methoxy-2-methyl-1H-indole: This compound shares the methoxyphenoxy group and exhibits similar biological activities.
3-(4-(4-Methoxyphenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid: Another compound with a methoxyphenoxy group, used in various research applications.
Uniqueness
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane is unique due to its specific structural features, including the dimethyloxirane ring and the methylpent-3-en-1-yl chain
属性
CAS 编号 |
37718-13-1 |
|---|---|
分子式 |
C17H24O3 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
3-[5-(4-methoxyphenoxy)-3-methylpent-3-enyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C17H24O3/c1-13(5-10-16-17(2,3)20-16)11-12-19-15-8-6-14(18-4)7-9-15/h6-9,11,16H,5,10,12H2,1-4H3 |
InChI 键 |
SUWGPFUOSMFOJH-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCOC1=CC=C(C=C1)OC)CCC2C(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
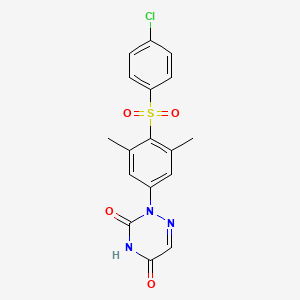
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
